

Selectivity profile of Indirubin Derivative E804 against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170 Get Quote

Indirubin Derivative E804: A Multi-Targeted Kinase Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of E804's Kinase Selectivity and Supporting Experimental Data.

The **indirubin derivative E804** has emerged as a molecule of interest in cancer research due to its anti-proliferative and anti-angiogenic properties. This guide provides a comprehensive overview of the kinase selectivity profile of E804, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and workflows. This information is intended to aid researchers in evaluating E804's potential applications and in the design of future studies.

Data Presentation: Kinase Inhibition Profile

E804 exhibits a multi-targeted kinase inhibition profile, acting on several key enzymes involved in cancer cell proliferation, survival, and angiogenesis. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for E804 against various kinases. For comparative context, IC50 values for the parent compound, Indirubin, against other relevant kinases are also included. It is important to note that a comprehensive public kinase panel screen for E804 is not readily available, and this table represents the currently published data.



Kinase Target	Inhibitor	IC50 (μM)
c-Src	E804	0.43[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)	E804	0.95
Insulin-like Growth Factor 1 Receptor (IGF1R)	E804	0.65
Cyclin-dependent kinase 1 (CDK1)	Indirubin	9.0
Cyclin-dependent kinase 5 (CDK5)	Indirubin	5.5
Glycogen synthase kinase 3β (GSK-3β)	Indirubin	0.6

This data indicates that E804 is a potent inhibitor of the non-receptor tyrosine kinase c-Src and the receptor tyrosine kinases VEGFR-2 and IGF1R. The parent compound, Indirubin, also demonstrates activity against CDKs and GSK-3β.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the kinase inhibition profile of E804.

In Vitro Kinase Assay (General Protocol for c-Src and VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Objective: To determine the concentration of E804 required to inhibit 50% of the kinase activity (IC50) of c-Src or VEGFR-2.

Materials:



- Purified recombinant human c-Src or VEGFR-2 enzyme
- Specific peptide substrate for the respective kinase
- Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for luminescence-based assays
- Assay buffer (typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity)
- Indirubin Derivative E804 (dissolved in a suitable solvent, e.g., DMSO)
- · 96-well plates
- Phosphocellulose paper or other capture membrane (for radiometric assays)
- Scintillation counter or luminescence plate reader

Procedure:

- Reaction Setup: In a 96-well plate, combine the assay buffer, the specific peptide substrate, and varying concentrations of E804. Include a control with no inhibitor.
- Enzyme Addition: Add the purified kinase (c-Src or VEGFR-2) to each well to initiate the reaction.
- ATP Addition: Start the phosphorylation reaction by adding ATP (containing a tracer amount of [y-32P]ATP for radiometric assays).
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
- Detection:



- Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the
 paper to remove unincorporated [y-32P]ATP. The amount of radioactivity remaining on the
 paper, corresponding to the phosphorylated substrate, is quantified using a scintillation
 counter.
- Luminescence-based Assay (e.g., Kinase-Glo®): Add a reagent that depletes the remaining ATP and then converts the generated ADP back to ATP, which is used by a luciferase to produce a light signal. The luminescence is measured using a plate reader.
- Data Analysis: The percentage of kinase inhibition is calculated for each E804 concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the E804 concentration and fitting the data to a sigmoidal doseresponse curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay is a widely used in vitro model to assess the effect of compounds on angiogenesis.

Objective: To evaluate the ability of E804 to inhibit the formation of capillary-like structures by HUVECs.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Matrigel® or a similar basement membrane extract
- 96-well plates
- Indirubin Derivative E804
- Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus
- Microscope with imaging capabilities



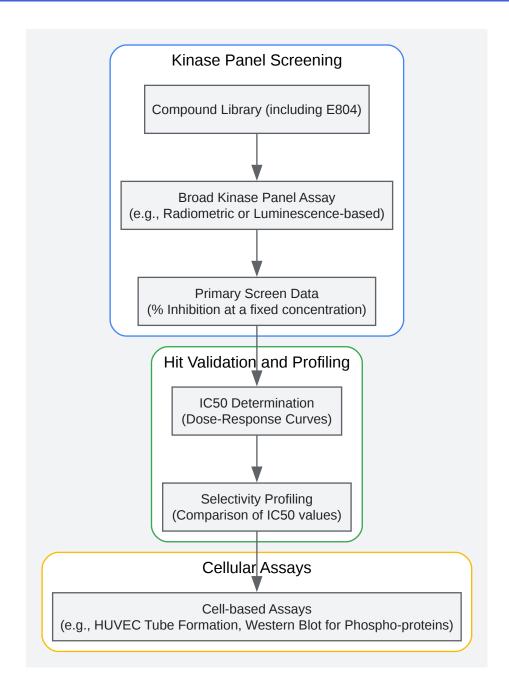
Procedure:

- Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C.
- Cell Seeding: Seed HUVECs onto the Matrigel®-coated wells in a low-serum medium.
- Treatment: Treat the cells with different concentrations of E804 in the presence of a proangiogenic stimulus like VEGF. Include a vehicle control (e.g., DMSO) and a positive control (VEGF alone).
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 4-18 hours.
- Visualization and Quantification: Observe the formation of tube-like structures under a
 microscope. Capture images of the wells. The extent of tube formation can be quantified by
 measuring parameters such as the total tube length, the number of branch points, and the
 total area covered by the tubes using image analysis software.
- Data Analysis: Compare the quantitative parameters of tube formation in E804-treated wells to the control wells to determine the inhibitory effect of E804 on angiogenesis in vitro.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by E804 and a general workflow for assessing kinase inhibitor selectivity.

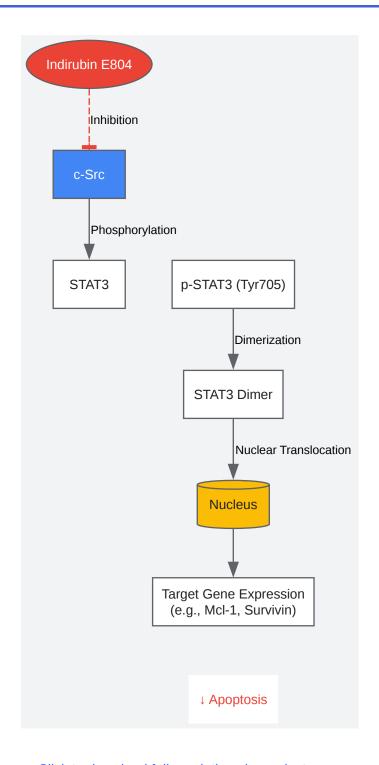




Click to download full resolution via product page

Experimental workflow for kinase inhibitor profiling.

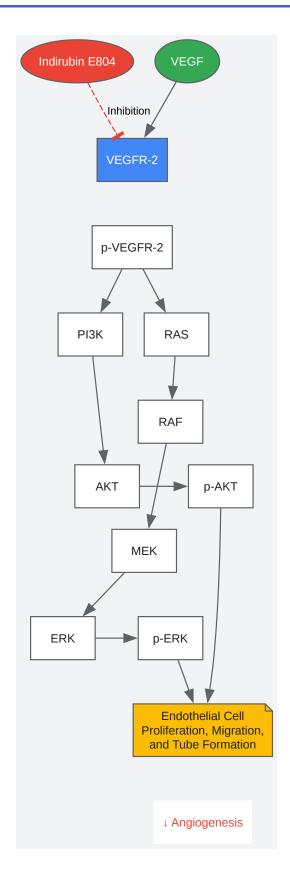




Click to download full resolution via product page

Inhibition of the Src-STAT3 signaling pathway by E804.





Click to download full resolution via product page

Inhibition of the VEGFR-2 signaling pathway by E804.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Indirubin E804 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Selectivity profile of Indirubin Derivative E804 against a kinase panel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772170#selectivity-profile-of-indirubin-derivative-e804-against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com